molecular formula C16H19N5O3S2 B13367072 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367072
M. Wt: 393.5 g/mol
InChI Key: UFUVNXKSIRGIBW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic methoxy group and the piperidinyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, triazolothiadiazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would need to be determined through experimental studies.

Medicine

Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s potential pharmacological properties would need to be evaluated through preclinical and clinical trials.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, triazolothiadiazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings. This combination of structural features can result in unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H19N5O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O3S2/c1-24-13-7-5-11(6-8-13)15-19-21-14(17-18-16(21)25-15)12-4-3-9-20(10-12)26(2,22)23/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

UFUVNXKSIRGIBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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